Cas no 2229637-94-7 (tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate)

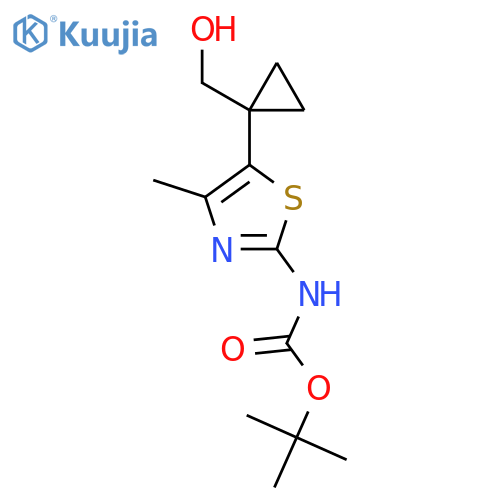

2229637-94-7 structure

商品名:tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate

tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate

- tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate

- EN300-1886144

- 2229637-94-7

-

- インチ: 1S/C13H20N2O3S/c1-8-9(13(7-16)5-6-13)19-10(14-8)15-11(17)18-12(2,3)4/h16H,5-7H2,1-4H3,(H,14,15,17)

- InChIKey: FNMJLBUEFNAPPM-UHFFFAOYSA-N

- ほほえんだ: S1C(NC(=O)OC(C)(C)C)=NC(C)=C1C1(CO)CC1

計算された属性

- せいみつぶんしりょう: 284.11946368g/mol

- どういたいしつりょう: 284.11946368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 99.7Ų

tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1886144-0.25g |

tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229637-94-7 | 0.25g |

$1591.0 | 2023-09-18 | ||

| Enamine | EN300-1886144-0.1g |

tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229637-94-7 | 0.1g |

$1521.0 | 2023-09-18 | ||

| Enamine | EN300-1886144-2.5g |

tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229637-94-7 | 2.5g |

$3389.0 | 2023-09-18 | ||

| Enamine | EN300-1886144-10.0g |

tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229637-94-7 | 10g |

$7435.0 | 2023-06-01 | ||

| Enamine | EN300-1886144-1g |

tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229637-94-7 | 1g |

$1729.0 | 2023-09-18 | ||

| Enamine | EN300-1886144-1.0g |

tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229637-94-7 | 1g |

$1729.0 | 2023-06-01 | ||

| Enamine | EN300-1886144-5.0g |

tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229637-94-7 | 5g |

$5014.0 | 2023-06-01 | ||

| Enamine | EN300-1886144-10g |

tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229637-94-7 | 10g |

$7435.0 | 2023-09-18 | ||

| Enamine | EN300-1886144-5g |

tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229637-94-7 | 5g |

$5014.0 | 2023-09-18 | ||

| Enamine | EN300-1886144-0.5g |

tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |

2229637-94-7 | 0.5g |

$1660.0 | 2023-09-18 |

tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

2229637-94-7 (tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate) 関連製品

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 61389-26-2(Lignoceric Acid-d4)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量